8-Oxoguanine

Analytical method validation DNA damage quantification Oxidative stress biomarkers

8-Oxoguanine (8-oxoGua, free nucleobase) is the definitive analytical reference for HPLC-EC-based DNA oxidative damage quantification, eliminating the ~50-fold overestimation seen with GC/MS. It serves as the essential substrate for OGG1 glycosylase activity assays (Km ~18.8 nM). Unlike 8-oxodG or 8-oxoGuo, this specific lesion enables source attribution of oxidative damage in LC-MS/MS panels. Ensure procurement of HPLC-verified standard (≥95%) for assay specificity.

Molecular Formula C5H5N5O2
Molecular Weight 167.13 g/mol
CAS No. 5614-64-2
Cat. No. B145757
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Oxoguanine
CAS5614-64-2
Synonyms2-Amino-6.8-purinediol
Molecular FormulaC5H5N5O2
Molecular Weight167.13 g/mol
Structural Identifiers
SMILESC12=C(NC(=O)N1)N=C(NC2=O)N
InChIInChI=1S/C5H5N5O2/c6-4-8-2-1(3(11)10-4)7-5(12)9-2/h(H5,6,7,8,9,10,11,12)
InChIKeyCLGFIVUFZRGQRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 17 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Oxoguanine (CAS: 5614-64-2) for Oxidative DNA Damage Research: A Product-Specific Evidence Guide


8-Oxoguanine (8-oxoGua; also known as 8-hydroxyguanine, 8-oxo-7,8-dihydroguanine; CAS 5614-64-2) is a modified purine nucleobase formed via hydroxyl radical attack on the guanine moiety in DNA and RNA under conditions of oxidative stress [1]. This lesion is among the most prevalent and biologically significant forms of oxidative DNA damage, widely established as a primary biomarker for quantifying oxidative stress in cellular, tissue, and biofluid samples [2]. Structurally, 8-oxoguanine exists as 2-amino-7,9-dihydro-1H-purine-6,8-dione (C5H5N5O2; molecular weight 167.13 g/mol) and is commercially available as a reference standard for analytical method development, quality control applications, and as a substrate for DNA glycosylase activity assays .

Why Procurement of 8-Oxoguanine (5614-64-2) Cannot Be Substituted with Alternative Oxidized Guanine Species


Generic substitution with closely related oxidized guanine species—such as 8-oxo-2′-deoxyguanosine (8-oxodG), 8-oxoguanosine (8-oxoGuo), or 8-oxoadenine (8-oxoA)—is not scientifically valid due to fundamental differences in their biochemical origin, analytical behavior, enzymatic substrate specificity, and mutagenic potency. 8-Oxoguanine is the free nucleobase oxidation product, distinct from the deoxynucleoside form (8-oxodG) which originates from DNA hydrolysis and exhibits different chromatographic retention, mass spectrometric transitions, and electrochemical detection potentials [1]. Furthermore, 8-oxoguanine serves as the direct substrate for 8-oxoguanine DNA glycosylase (OGG1) with defined kinetic parameters, whereas the deoxynucleoside and nucleoside forms do not participate equivalently in base excision repair assays [2]. Critically, 8-oxoguanine and 8-oxoadenine—though both generated by reactive oxygen species—exhibit drastically different mutagenic profiles, with 8-oxoguanine being at least an order of magnitude more mutagenic in prokaryotic systems, a distinction essential for studies investigating mutation spectra and DNA polymerase fidelity [3]. Substituting 8-oxoguanine with a different oxidized purine species compromises assay specificity, introduces quantification artifacts, and invalidates cross-study comparability.

Quantitative Differentiation Evidence for 8-Oxoguanine (5614-64-2): Comparator-Based Selection Data


HPLC-EC vs. GC/MS Quantification: 8-Oxoguanine Background Level Overestimation by GC/MS

In the quantification of 8-oxoguanine from DNA hydrolysates, the choice of analytical methodology critically affects the reported lesion frequency. A direct head-to-head comparison between gas chromatography-mass spectrometry (GC/MS) and HPLC with electrochemical detection (HPLC-EC) revealed that GC/MS overestimates the background level of 8-oxoguanine in DNA by approximately 50-fold relative to HPLC-EC [1]. This discrepancy arises from artifactual oxidation of guanine during the derivatization (silylation) step required for GC/MS analysis, as demonstrated by a linear increase in 8-oxoguanine signal with derivatization time when pure guanine was used as a control [1]. Prepurification of 8-oxoguanine via HPLC or immunoaffinity chromatography prior to silylation mitigates this artifact, bringing GC/MS values into agreement with HPLC-EC measurements [1].

Analytical method validation DNA damage quantification Oxidative stress biomarkers

Urinary Biomarker Sensitivity: 8-Oxoguanine (8-oxoGua) vs. 8-Oxoguanosine (8-oxoGuo) and 8-Oxodeoxyguanosine (8-oxodGuo)

In a clinical cohort study (n = 315 urine samples) comparing the diagnostic performance of three oxidized guanine species as urinary biomarkers of oxidative stress, receiver operating characteristic (ROC) curve analysis established quantitative discrimination among the analytes. Urinary 8-oxoguanosine (8-oxoGuo) demonstrated the highest sensitivity with an area under the curve (AUC) of 0.91, followed by 8-oxodeoxyguanosine (8-oxodGuo) with an AUC of 0.80, and 8-oxoguanine (8-oxoGua) with an AUC of 0.76 [1]. All three oxidized guanine species showed significantly elevated urinary levels (P < 0.001) in patients with chronic obstructive pulmonary disease (COPD) and patients on mechanical ventilation compared to healthy controls, whereas malondialdehyde (MDA), a lipid peroxidation marker, failed to discriminate patients from controls with an AUC of 0.34 [1]. Notably, common urine workup procedures such as thawing at room temperature or dilution with deionized water resulted in significant underestimation of all three analytes, with up to ~100% underestimation for 8-oxoGua, ~86% for 8-oxodGuo, and ~86% for 8-oxoGuo due to incomplete release from precipitates [1].

Clinical biomarker validation Oxidative stress assessment LC-MS/MS method development

Substrate Specificity of OGG1 DNA Glycosylase: 8-Oxoguanine (8-oxoG) vs. Formamidopyrimidine (FaPy)

In enzymological studies using purified rat 8-oxoguanine DNA glycosylase (rOGG1), the enzyme exhibits differential substrate affinity for 8-oxoguanine (8-oxoG) versus formamidopyrimidine (FaPy) lesions. Michaelis-Menten kinetic analysis yielded Km values of 18.8 nM for 8-oxoG residues and 9.7 nM for FaPy residues in duplex DNA substrates [1]. rOGG1 excises 8-oxoG from DNA with a strong preference for duplex DNA containing 8-oxoG:C base pairs, and the enzyme also displays beta-lyase activity that nicks DNA 3′ to the lesion site when acting on an oligonucleotide containing an 8-oxoG residue [1].

DNA repair enzymology Base excision repair Glycosylase kinetics

Comparative Mutagenic Potency: 8-Oxoguanine vs. 8-Oxoadenine in Prokaryotic Systems

A single-site mutagenesis study in Escherichia coli compared the genetic consequences of 7,8-dihydro-8-oxoguanine (G8-oxo; 8-hydroxyguanine) and 7,8-dihydro-8-oxoadenine (A8-oxo) adducts in the lacZα gene of bacteriophage M13 DNA. A single 8-oxoguanine adduct induced a targeted G→T transversion after replication in E. coli [1]. In contrast, the mutation frequency and spectrum observed from the A8-oxo-modified DNA (analyzed from 172 mutant plaques) were almost indistinguishable from those generated from transfection of an adenine-containing control genome [1]. The authors concluded that 8-oxoadenine is at least an order of magnitude less mutagenic than 8-oxoguanine in E. coli cells with normal DNA repair capabilities [1].

Mutagenesis DNA polymerase fidelity Oxidative lesion genotoxicity

Validated Application Scenarios for 8-Oxoguanine (5614-64-2) Based on Quantitative Evidence


HPLC-EC Method Development and Validation for DNA Oxidative Damage Quantification

8-Oxoguanine serves as the primary analytical reference standard for developing and validating HPLC-EC methods to quantify oxidative DNA damage. Based on direct comparative evidence, HPLC-EC using 8-oxoguanine reference material provides reliable background lesion measurements without the ~50-fold overestimation artifact inherent to GC/MS methods lacking prepurification steps [1]. Researchers should source 8-oxoguanine with certified purity (≥95% by HPLC) and use 2,6-diamino-8-oxopurine as an internal standard for quantitative accuracy, as validated in head-to-head method comparison studies [1].

OGG1 DNA Glycosylase Activity Assays and Inhibitor Screening

8-Oxoguanine is the definitive substrate for measuring 8-oxoguanine DNA glycosylase (OGG1) activity in base excision repair studies. Kinetic evidence establishes that OGG1 exhibits a Km of 18.8 nM for 8-oxoG residues in duplex DNA, distinct from its affinity for FaPy lesions (Km = 9.7 nM) [2]. Researchers performing OGG1 activity assays, screening small-molecule OGG1 inhibitors, or validating enzyme variants should procure 8-oxoguanine-containing oligonucleotide substrates or use 8-oxoguanine free base as a reference standard, rather than substituting with alternative oxidized purine species that display different kinetic parameters [2].

Multi-Analyte Oxidative Stress Biomarker Panels by LC-MS/MS

8-Oxoguanine (8-oxoGua) is an essential component of comprehensive LC-MS/MS panels that simultaneously quantify oxidized guanine species in urine and other biofluids. Although 8-oxoGuo demonstrates the highest individual sensitivity for oxidative stress discrimination (AUC = 0.91), parallel quantification of 8-oxoGua (AUC = 0.76) and 8-oxodGuo (AUC = 0.80) enables source attribution of oxidative damage—distinguishing free nucleobase oxidation, RNA damage, and DNA damage [3]. Laboratories should implement sample preparation protocols that include warming urine to 37°C to re-dissolve precipitates, as failure to do so results in up to ~100% underestimation of 8-oxoGua concentrations [3].

Mutagenesis and DNA Polymerase Fidelity Studies

8-Oxoguanine is the quantitatively validated oxidative lesion for investigating mutation mechanisms and DNA polymerase bypass fidelity. Direct comparative mutagenesis data demonstrate that 8-oxoguanine induces targeted G→T transversions with high efficiency, whereas the structurally related 8-oxoadenine lesion is at least an order of magnitude less mutagenic and produces mutation spectra indistinguishable from unmodified adenine [4]. Studies examining mutation signatures, translesion synthesis, or the mutagenic consequences of oxidative stress should prioritize 8-oxoguanine-containing DNA substrates, as this lesion—not 8-oxoadenine—is the dominant driver of oxidative mutagenesis in prokaryotic and eukaryotic systems [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-Oxoguanine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.